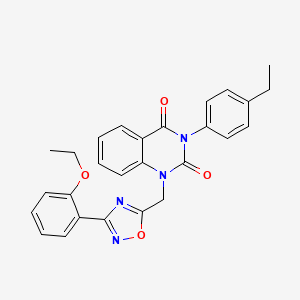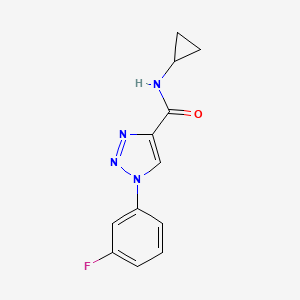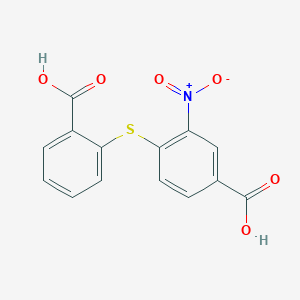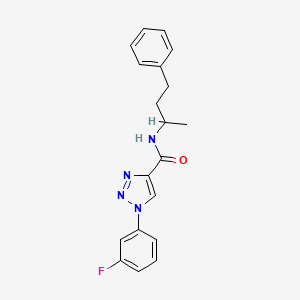![molecular formula C24H25N5O2S B14964812 2-{[5-(2,3-dimethyl-1H-indol-5-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B14964812.png)
2-{[5-(2,3-dimethyl-1H-indol-5-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[5-(2,3-dimethyl-1H-indol-5-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic compound that features a unique combination of indole, triazole, and acetamide moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2,3-dimethyl-1H-indol-5-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the indole and triazole intermediates. The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The triazole moiety can be introduced via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents . The final step involves the coupling of the indole and triazole intermediates with 4-methoxyphenyl acetamide under suitable conditions, such as the use of a base and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
化学反应分析
Types of Reactions
2-{[5-(2,3-dimethyl-1H-indol-5-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学研究应用
2-{[5-(2,3-dimethyl-1H-indol-5-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound’s potential therapeutic effects can be explored for the treatment of various diseases, including infections and cancer.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.
作用机制
The mechanism of action of 2-{[5-(2,3-dimethyl-1H-indol-5-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole and triazole moieties may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
(1H-INDOL-3-YLMETHYL)-DIMETHYL-NONYL-AMMONIUM, IODIDE: This compound features an indole moiety and exhibits different biological activities.
2- [2- (5-methoxy-1H-indol-3-yl)ethyl]-1H-isoindole-1,3 (2H)-dione: Another indole derivative with potential biological applications.
Uniqueness
2-{[5-(2,3-dimethyl-1H-indol-5-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is unique due to its combination of indole, triazole, and acetamide moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
属性
分子式 |
C24H25N5O2S |
|---|---|
分子量 |
447.6 g/mol |
IUPAC 名称 |
2-[[5-(2,3-dimethyl-1H-indol-5-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C24H25N5O2S/c1-5-12-29-23(17-6-11-21-20(13-17)15(2)16(3)25-21)27-28-24(29)32-14-22(30)26-18-7-9-19(31-4)10-8-18/h5-11,13,25H,1,12,14H2,2-4H3,(H,26,30) |
InChI 键 |
VPYSNDGJWXAHLF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(NC2=C1C=C(C=C2)C3=NN=C(N3CC=C)SCC(=O)NC4=CC=C(C=C4)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B14964734.png)
![5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B14964741.png)
![N-(4-bromo-2-fluorophenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B14964743.png)
![N-(4-acetylphenyl)-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B14964756.png)
![N,N-diethyl-4-{[(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}-N-methylpentan-1-aminium](/img/structure/B14964771.png)
![N-(4-methylbenzyl)-2-{[7-oxo-2-(piperidin-1-yl)-6-(prop-2-en-1-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B14964774.png)

![5-bromo-6-[(3-hydroxypropyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14964795.png)

![6-(4-fluorophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14964799.png)

![5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B14964807.png)

